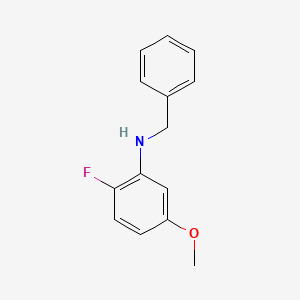
N-benzyl-2-fluoro-5-methoxyaniline
Description
N-benzyl-2-fluoro-5-methoxyaniline is an aromatic amine derivative characterized by a benzyl group attached to the nitrogen atom of an aniline core. The benzene ring of the aniline moiety is substituted with a fluorine atom at the 2-position and a methoxy group (-OCH₃) at the 5-position. The molecular formula is C₁₄H₁₄FNO, with a molecular weight of 243.27 g/mol. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy group may improve solubility compared to non-polar substituents .
Propriétés
Formule moléculaire |
C14H14FNO |
|---|---|
Poids moléculaire |
231.26 g/mol |
Nom IUPAC |
N-benzyl-2-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C14H14FNO/c1-17-12-7-8-13(15)14(9-12)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
Clé InChI |
BUZLPADSVBADNN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)F)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize the properties of N-benzyl-2-fluoro-5-methoxyaniline, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity: The methoxy group in this compound is electron-donating, increasing electron density on the aromatic ring, which may enhance nucleophilic substitution reactions. In contrast, the methyl group in 5-fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline offers steric bulk but minimal electronic effects .
Biological Relevance: Fluorine substitution, common to both this compound and 5-fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline, is associated with enhanced metabolic stability and bioavailability in drug candidates . highlights that substituent positioning (e.g., 2-fluoro vs.
Molecular Weight and Solubility :
- This compound has a lower molecular weight (243.27 g/mol) compared to 5-fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline (281.32 g/mol), suggesting better membrane permeability. However, the furan-containing compound’s larger structure may offer improved target specificity .
Research Findings and Limitations
- Pharmacological Data: While emphasizes rigorous criteria for evaluating tumor response (p < 0.05), direct data on this compound’s efficacy in such models are absent.
- Synthetic Applications : The furan-containing analog () demonstrates the versatility of N-substituents in organic synthesis, though its biological data remain unexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


